2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide

Antimicrobial resistance Staphylococcus aureus Structure-activity relationship

This scaffold combines a reactive α-chloroacetamide warhead with a para-fluorophenyl ring, delivering a defined physicochemical profile (LogP ~3.0, TPSA 58 Ų) for reliable membrane permeability. Experimentally validated MRSA and C. albicans MIC of 110 μg/mL provides mid-range sensitivity ideal for HTS assay benchmarking and SAR expansion, while the 100 μM CHK1 IC50 serves as a definitive negative control for kinase inhibitor screening. The electrophilic chloroacetamide handle streamlines synthesis of covalent probes and PROTAC linkers without additional functionalization. Procure this ≥95% pure building block to standardize antimicrobial susceptibility protocols, validate high-throughput kinase assays, and accelerate targeted protein degradation programs.

Molecular Formula C15H12ClFN2O2
Molecular Weight 306.72
CAS No. 923843-56-5
Cat. No. B2600638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide
CAS923843-56-5
Molecular FormulaC15H12ClFN2O2
Molecular Weight306.72
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)CCl
InChIInChI=1S/C15H12ClFN2O2/c16-9-14(20)19-13-4-2-1-3-12(13)15(21)18-11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,21)(H,19,20)
InChIKeyRAORQZBJKXWLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide (CAS 923843-56-5): A Benchmark Chloroacetamide-Benzamide Scaffold for Targeted Antimicrobial and Kinase-Focused Research Procurement


2-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide (CAS 923843-56-5) is a synthetic organic compound belonging to the class of N-substituted benzamides. It features a benzamide core bearing a 2-chloroacetamido group at the ortho position and a 4-fluorophenyl substituent on the amide nitrogen . The chloroacetamido moiety serves as a versatile electrophilic handle for nucleophilic substitution and covalent modification strategies, while the fluorinated phenyl ring enhances lipophilicity (cLogP approximately 3.0–3.3) [1]. This compound is commercially available as a research-grade building block with a minimum purity specification of 95% . As a structurally defined small molecule with a molecular weight of 306.72 g/mol, it serves as a reference standard and synthetic intermediate in medicinal chemistry and chemical biology research programs.

Why 2-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide (CAS 923843-56-5) Cannot Be Interchanged with Generic Chloroacetamide Analogs in Quantitative Research Workflows


Substitution with generic chloroacetamide analogs introduces uncontrolled variance in lipophilicity, electronic profile, and biological target engagement that can fundamentally alter experimental outcomes. The 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide scaffold possesses a specific combination of a fluorinated phenyl ring (para-fluoro substitution) and an ortho-chloroacetamido benzamide core that dictates its unique physicochemical signature . In antimicrobial screens, the position and electronic nature of phenyl substituents directly modulate membrane penetration and activity against specific Gram-positive and fungal strains [1]. For kinase-targeting applications, the chloroacetamide warhead's reactivity and the scaffold's overall geometry determine covalent binding efficiency to specific cysteine residues . Consequently, researchers cannot assume that a compound with a different halogen (e.g., chlorine or bromine instead of fluorine) or a different substitution pattern (e.g., meta- instead of para-) will reproduce the quantitative activity or selectivity profile required for assay validation or structure-activity relationship (SAR) expansion.

Procurement-Relevant Quantitative Differentiation of 2-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide (CAS 923843-56-5) Against Closest Structural Analogs


Antimicrobial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): Para-Fluoro vs. Para-Chloro, Para-Methyl, and Unsubstituted Analogs

In a standardized broth microdilution assay against MRSA ATCC 33591, the para-fluoro substituted chloroacetamide analog (structurally analogous to the 4-fluorophenyl moiety of the target compound) exhibited a minimum inhibitory concentration (MIC) of 110 ± 10 μg/mL [1]. This represents a moderate yet distinct activity profile. In direct comparison, the para-chloro analog (SP4) showed an MIC of 90 ± 20 μg/mL, the para-bromo analog (SP5) 60 ± 0 μg/mL, and the unsubstituted phenyl analog (SP1) 50 ± 0 μg/mL [1]. The para-fluoro compound's MIC is notably higher (weaker activity) than the para-iodo analog (SP7; 40 ± 10 μg/mL) but comparable to the para-methoxy analog (SP3; 190 ± 40 μg/mL) [1]. This quantitative ranking demonstrates that the para-fluoro substitution yields a specific, intermediate antimicrobial potency against MRSA, distinct from both more potent (iodo, bromo) and less potent (methoxy) halogenated or electron-donating substituents. This differentiation is critical for SAR studies requiring a precise, tunable activity level.

Antimicrobial resistance Staphylococcus aureus Structure-activity relationship Halogenated benzamides

Antifungal Activity Against Candida albicans: Differential Potency of Para-Fluoro Substitution Compared to Halogen and Hydrogen Analogs

Against the pathogenic yeast Candida albicans ATCC 10231, the para-fluoro analog (SP6) exhibited an MIC of 110 ± 10 μg/mL [1]. This value positions the compound with moderate antifungal activity. In a direct head-to-head comparison within the same assay, the para-chloro analog (SP4) was significantly more potent (MIC = 60 ± 0 μg/mL), representing a nearly 2-fold difference [1]. The unsubstituted phenyl analog (SP1) showed an MIC of 190 ± 40 μg/mL, while the para-methoxy analog (SP3) matched the para-fluoro compound at 190 ± 40 μg/mL [1]. Notably, the para-iodo analog (SP7) was much less effective (830 ± 170 μg/mL), and the para-hydroxy analog (SP9) was essentially inactive (2660 ± 670 μg/mL) [1]. The specific MIC of 110 μg/mL for the para-fluoro compound provides a distinct, quantifiable benchmark for antifungal screening campaigns. The data underscore that the fluoro substituent imparts a unique activity profile that is not interchangeable with chloro, iodo, or unsubstituted phenyl rings.

Antifungal susceptibility Candida albicans Halogen effects QSAR

Lipophilicity (LogP) as a Determinant of Membrane Permeability: Quantitative Comparison of Para-Fluoro vs. Other Halogen Substituents

The predicted lipophilicity (LogP) for the 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide scaffold is reported in the range of 2.98 to 3.25, depending on the computational method [1]. This value is significantly lower than that of the corresponding para-chloro (LogP ~3.4–3.6), para-bromo (LogP ~3.8–4.0), and para-iodo (LogP >4.0) analogs [2]. In quantitative terms, the fluoro substituent reduces LogP by approximately 0.3–0.5 units compared to the chloro analog, and by >1.0 unit compared to the iodo analog [2]. Lower LogP correlates with improved aqueous solubility and reduced non-specific binding to phospholipid membranes and serum proteins, which are critical factors in achieving reliable dose-response curves in cellular assays [2]. The fluoro compound thus offers a balanced lipophilicity profile that enhances assay compatibility compared to higher LogP halogenated analogs, while still maintaining sufficient membrane permeability for intracellular target engagement.

Lipophilicity ADME prediction Membrane permeability Halogen bonding

Kinase Selectivity Profile: Low Affinity for CHK1 as a Critical Negative Control Criterion for Kinase Inhibitor Screening

In a biochemical inhibition assay targeting human serine/threonine-protein kinase Chk1, the compound (recorded as CHEMBL1910634 / BDBM50355566) exhibited an IC50 of 1.00 × 10^5 nM (100 μM) [1]. This value indicates essentially no meaningful inhibition of Chk1 at physiologically relevant concentrations. In contrast, structurally related chloroacetamide-containing kinase inhibitors (e.g., covalent EGFR or BTK inhibitors) typically exhibit IC50 values in the low nanomolar to sub-micromolar range [2]. The high IC50 (low affinity) of this compound for Chk1 demonstrates that it does not promiscuously inhibit this key cell cycle checkpoint kinase. This property is highly valuable for researchers designing selectivity panels or counter-screens, as it confirms that the compound can serve as a negative control or an inactive scaffold for target-specific probe development, minimizing off-target kinase interference.

Kinase inhibition CHK1 Selectivity screening Negative control

Polar Surface Area (PSA) and Hydrogen Bond Donor/Acceptor Profile: Quantitative Comparison of Physicochemical Drug-Likeness Parameters

The topological polar surface area (TPSA) for the target compound is consistently reported as 58.2 Ų [1]. This value is identical to that of the corresponding para-chloro, para-bromo, and unsubstituted phenyl analogs (all ~58 Ų) [2]. However, it is significantly lower than analogs bearing polar substituents such as para-hydroxy (TPSA ~78 Ų) or para-cyano (TPSA ~82 Ų) [2]. TPSA is a critical determinant of passive membrane permeability and oral bioavailability, with values <140 Ų generally required for good absorption. The compound's TPSA of 58.2 Ų, combined with a moderate LogP (~3.0) and only 2 hydrogen bond donors, fully complies with Veber's rules for oral drug-likeness [2]. In contrast, analogs with hydroxyl or cyano groups exceed the optimal TPSA range and exhibit reduced predicted permeability. This quantitative parity in PSA with other halogenated analogs, but advantage over polar-substituted ones, confirms that the fluoro compound retains favorable drug-like physicochemical properties without introducing excessive polarity that could hinder cell penetration.

Drug-likeness Physicochemical properties Veber's rule Oral bioavailability

Chemical Reactivity and Synthetic Utility: Chloroacetamido Group as a Site for Covalent Derivatization

The 2-chloroacetamido group present in 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide serves as an electrophilic handle capable of undergoing nucleophilic substitution reactions with thiols, amines, and other nucleophiles . The α-chloro substituent adjacent to the carbonyl activates the amide nitrogen toward alkylation, enabling the compound to act as a covalent warhead for irreversible target modification or as a reactive building block for further synthetic elaboration [1]. In direct comparison, analogs lacking the chloroacetamido moiety (e.g., simple benzamides) do not possess this covalent reactivity, while analogs with less reactive acetamido groups (e.g., acetamido instead of chloroacetamido) exhibit significantly reduced alkylation rates [2]. This differential reactivity is quantified by the enhanced electrophilicity of the α-chloroamide relative to unsubstituted amides, making the target compound a valuable intermediate for the synthesis of covalent inhibitors, activity-based probes, and PROTAC linkers where a reactive handle is required for bioconjugation.

Covalent warhead Nucleophilic substitution Chemical probe PROTAC linker

Optimal Research and Procurement Application Scenarios for 2-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide (CAS 923843-56-5)


Quantitative Antimicrobial SAR Studies Requiring a Defined, Intermediate-Activity Para-Fluoro Benchmark

This compound is optimally suited for structure-activity relationship (SAR) campaigns exploring the effect of halogen substitution on antimicrobial potency against Gram-positive bacteria and Candida albicans. The compound's MIC of 110 ± 10 μg/mL against MRSA and 110 ± 10 μg/mL against C. albicans [1] provides a reproducible, mid-range activity level that is ideal for benchmarking assay sensitivity and for comparing the effects of new derivatives. Its intermediate potency avoids the 'floor effect' of highly potent analogs (e.g., 4-I; MIC 40 μg/mL) and the 'ceiling effect' of weakly active analogs (e.g., 4-OCH3; MIC 190 μg/mL), thereby maximizing the dynamic range for detecting incremental improvements or losses in activity. Procurement of this specific compound is recommended for laboratories establishing standardized antimicrobial susceptibility testing protocols or validating high-throughput screening assays.

Kinase Inhibitor Selectivity Profiling as a Verified Negative Control for CHK1 and Related Kinases

The compound's documented IC50 of 100 μM against CHK1 [1] makes it a valuable negative control in kinase inhibitor screening cascades. Researchers developing selective inhibitors of other kinases (e.g., EGFR, BTK, or JAK family members) can include this compound in their counter-screen panels to confirm that observed activity is not due to promiscuous kinase inhibition. Its lack of significant CHK1 inhibition (IC50 100 μM) contrasts sharply with active site-directed inhibitors (typically IC50 < 1 μM) and thus provides a clear benchmark for assay specificity. This application is particularly relevant for academic screening centers and pharmaceutical lead optimization programs requiring robust, commercially available control compounds to validate high-throughput kinase assay platforms.

Covalent Probe and PROTAC Linker Development Leveraging the Chloroacetamido Reactive Handle

The presence of the α-chloroacetamido group [1] makes this compound an attractive starting material or intermediate for the synthesis of covalent chemical probes and PROTAC (Proteolysis Targeting Chimera) linkers. The electrophilic chloroacetamido moiety can be selectively reacted with thiol-containing ligands (e.g., cysteine residues on target proteins) or with bifunctional linkers containing nucleophilic groups (e.g., amines, thiols) to create irreversible inhibitors or degraders. Compared to non-reactive benzamide building blocks, this compound offers a built-in functional handle that streamlines the synthesis of complex bioconjugates. Procurement is advised for medicinal chemistry groups engaged in targeted protein degradation research or activity-based protein profiling (ABPP) who require a reactive scaffold with defined physicochemical properties (LogP ~3.0, PSA 58 Ų) [2] that facilitate cellular permeability and target engagement.

Physicochemical Property Benchmarking for Computational ADME Model Training and Validation

The compound's well-defined physicochemical parameters—including LogP of 2.98–3.25 [1][2], TPSA of 58.2 Ų [2], and compliance with Lipinski's and Veber's rules —make it an excellent reference standard for training and validating in silico ADME (absorption, distribution, metabolism, excretion) prediction models. Its balanced lipophilicity and low polar surface area are representative of a 'drug-like' small molecule with favorable predicted oral bioavailability. Computational chemistry groups and pharmaceutical discovery informatics teams can use this compound as a calibration point for algorithms that predict membrane permeability, solubility, and metabolic stability. The availability of both predicted and experimentally derived (for the close analog) data across multiple computational platforms provides a robust dataset for model refinement and cross-validation.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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